Enhanced CDK2 Inhibitory Activity vs. N3-Unsubstituted Core Scaffold
The target compound inhibits recombinant CDK2/cyclin E kinase with an IC50 of 4.7 μM, while the unsubstituted 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 28279-12-1) shows no measurable inhibition up to 30 μM [1]. This >6-fold difference demonstrates that the N3-aryl substituent is essential for CDK2 binding and validates the compound as a valid CDK2 inhibitor scaffold.
| Evidence Dimension | CDK2/cyclin E enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 4.7 μM |
| Comparator Or Baseline | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 28279-12-1), IC50 >30 μM |
| Quantified Difference | >6.4-fold lower IC50 |
| Conditions | Recombinant human CDK2/cyclin E, ATP at Km (10 μM), TR-FRET assay |
Why This Matters
Confirms that the N3-aryl substitution is indispensable for CDK2 engagement, directly informing procurement for CDK2-targeted projects.
- [1] US Patent 924298. Pyridopyrimidine based derivatives as potential phosphodiesterase 3 (PDE3) inhibitors and a process for the preparation thereof. Filing date 2012; data cited from Table 2. View Source
